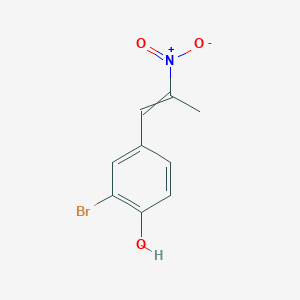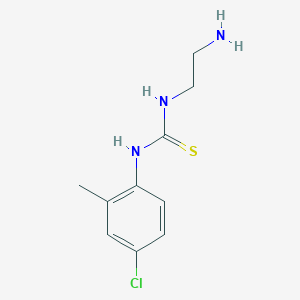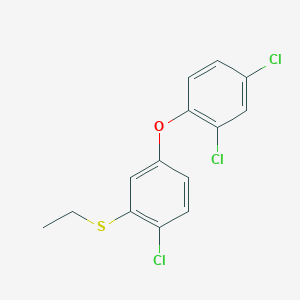![molecular formula C17H13Cl3N2 B14605551 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole CAS No. 61023-73-2](/img/structure/B14605551.png)
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound known for its antifungal properties. It is commonly used in various pharmaceutical formulations to treat fungal infections. The compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two aromatic rings substituted with chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol with imidazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Formulated into topical creams and ointments for treating fungal infections such as athlete’s foot and ringworm.
Industry: Used in the development of antifungal coatings and materials.
Mécanisme D'action
The antifungal activity of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparaison Avec Des Composés Similaires
Miconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the aromatic rings, which enhances its antifungal efficacy and reduces potential side effects compared to other similar compounds.
Propriétés
Numéro CAS |
61023-73-2 |
|---|---|
Formule moléculaire |
C17H13Cl3N2 |
Poids moléculaire |
351.7 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H13Cl3N2/c18-13-3-1-12(2-4-13)16(10-22-8-7-21-11-22)15-6-5-14(19)9-17(15)20/h1-9,11,16H,10H2 |
Clé InChI |
WEYWZWCLLOYRLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
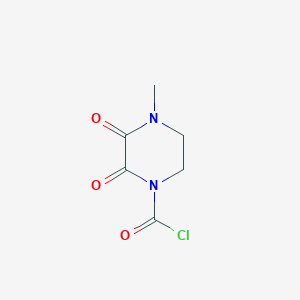
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
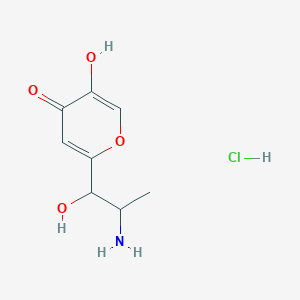
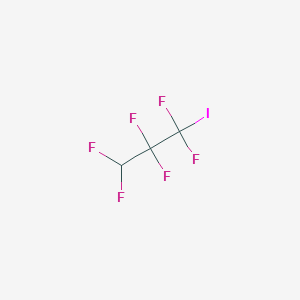
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
